RO-02-70608 vs. BIO1211: Dual Antagonism is Required for α4β7-Mediated Adhesion and T-Cell Proliferation
In a direct head-to-head comparison using a human T-cell VCAM/anti-CD3 costimulation assay, RO-02-70608 (RO0270608) caused a pronounced inhibition of T-cell proliferation with an IC50 of 30 nM, whereas the mono-selective α4β1 antagonist BIO1211 had no measurable effect [1]. Similarly, in α4β7-mediated cell adhesion assays, RO0270608 inhibited adhesion with an IC50 of 33 nM, while BIO1211 was inactive [1].
| Evidence Dimension | Inhibition of α4β7-mediated cell adhesion and T-cell proliferation |
|---|---|
| Target Compound Data | α4β7 adhesion IC50: 33 nM; T-cell proliferation IC50: 30 nM |
| Comparator Or Baseline | BIO1211 (α4β1-selective antagonist) |
| Quantified Difference | BIO1211: Inactive (no inhibition observed) in both assays |
| Conditions | Human T-cell VCAM/anti-CD3 costimulation assay; α4β7-mediated cell adhesion assay |
Why This Matters
This quantitative difference demonstrates that mono-selective α4β1 inhibitors are functionally insufficient for blocking α4β7-driven inflammatory pathways, making RO-02-70608 the requisite tool for experiments targeting both integrin axes.
- [1] Renzetti LM, et al. Dual α4/β1–α4/β7 vs α4/β1 selective antagonism is required for attenuation of allergic inflammatory responses. Journal of Allergy and Clinical Immunology. 2004;113(2, Supplement):S221. View Source
